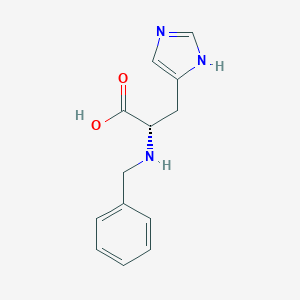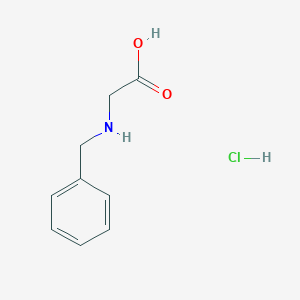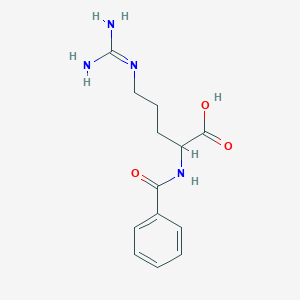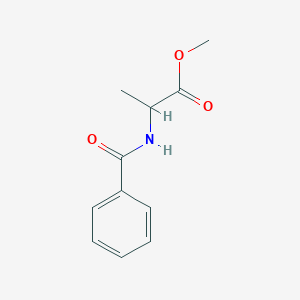
AC-Pro-ome
Descripción general
Descripción
AC-Pro-ome is a molecule that consists of 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It is often used in research and development .
Synthesis Analysis
The synthesis of AC-Pro-ome involves several steps. As a key building block, N-Boc-protected ethyl (1S,3S,4R)-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylate was prepared through a diastereoselective aza-Diels–Alder reaction and subsequent hydrogenolytic removal of the chiral N-1-phenylethyl substituent . The target compound Boc-[ProM-19]-OMe was then prepared via subsequent peptide coupling and Ru-catalyzed ring-closing metathesis steps .
Molecular Structure Analysis
The molecular structure of AC-Pro-ome has been studied using various techniques. For instance, NMR spectroscopic studies have been conducted on the acetylated methyl ester and dimethyl amide of proline, Ac-Pro-OMe . These studies have revealed important information about the conformational properties of AC-Pro-ome .
Chemical Reactions Analysis
The chemical reactions involving AC-Pro-ome have been analyzed in several studies. For instance, one study discussed the synthesis of a new tetracyclic scaffold ProM-19, which represents a XPP tripeptide unit frozen in a PPII helix conformation . Another study discussed the influence of three sodium salts on the conformation of three proline-based peptide models in aqueous solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of AC-Pro-ome have been analyzed in several studies. For instance, one study discussed the conformational properties of the acetylated methyl ester and dimethyl amide of proline, Ac-Pro-OMe .
Aplicaciones Científicas De Investigación
Protein Folding and Signaling
AC-Pro-ome: plays a critical role in protein folding and signaling due to its influence on the trans-cis isomerization of proline bonds. This isomerization is key in the structure of proteins like collagen and proline-rich domains, which are essential for various biological processes .
Conformational Studies
The compound is used in NMR spectroscopy to analyze the conformational properties of proline derivatives. The polarity of the environment significantly affects the trans-cis isomer ratio of Xaa–Pro bonds, which has implications for understanding protein structures .
Stereoselective Catalysis
AC-Pro-ome: derivatives are utilized as metal-free catalysts for stereoselective reactions, such as C–C bond formations and acyl transfer reactions . These catalysts often perform optimally in organic solvents, making them valuable for synthetic chemistry applications .
Pharmaceutical Research
In pharmaceutical research, AC-Pro-ome is used to develop proline derivatives that can influence the trans-cis equilibrium . This has potential applications in designing drugs that can modulate protein folding and stability .
Material Science
The compound’s ability to affect the conformation of peptides makes it a candidate for creating novel materials with specific mechanical properties, influenced by the underlying peptide structure .
Computational Chemistry
AC-Pro-ome: serves as a model compound in computational studies to understand the effects of dipole moments and ambient polarity on peptide bonds. This research can lead to the development of better computational models for predicting peptide behavior .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
AC-Pro-ome, also known as Acetyl-Proline Methyl Ester, primarily targets aspartic proteases . Aspartic proteases are a family of enzymes that play a crucial role in various biological processes, including protein degradation and processing, and are involved in diseases such as hypertension and neurodegenerative disorders .
Mode of Action
AC-Pro-ome interacts with aspartic proteases through nonbonded interactions . These interactions involve the catalytic groups of the active center of the enzyme, a cleaved peptide bond, and a water molecule . This interaction leads to the formation of unstable electronic systems, which are practically identical for various enzymes of the aspartic protease family .
Biochemical Pathways
The interaction of AC-Pro-ome with aspartic proteases affects the enzymatic activity of these proteins, thereby influencing the biochemical pathways they are involved in . .
Result of Action
The molecular and cellular effects of AC-Pro-ome’s action primarily involve changes in the activity of aspartic proteases . By interacting with these enzymes, AC-Pro-ome can potentially influence various biological processes regulated by aspartic proteases.
Action Environment
The action of AC-Pro-ome can be influenced by environmental factors. For instance, the conformation of proline-based peptide models, such as AC-Pro-ome, can be influenced by the presence of different sodium salts in the solution . These salts can stabilize the conformers over wide temperature ranges . .
Propiedades
IUPAC Name |
methyl (2S)-1-acetylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIXKWOJEMZXMK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Pro-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying Ac-Pro-OMe in the context of collagen?
A: Collagen, a major structural protein, relies heavily on proline and its derivative, 4-hydroxyproline, for its unique triple-helical structure. [] Ac-Pro-OMe serves as a simplified model compound mimicking proline's behavior within peptides. Studying its conformational preferences, particularly the cis-trans isomerization around the amide bond, provides valuable insights into the factors influencing collagen stability and folding. [, ]
Q2: How does the structure of Ac-Pro-OMe influence its amide bond isomerization?
A: Research indicates that Ac-Pro-OMe exhibits a preference for the trans amide bond conformation in solution. [, ] This preference can be influenced by factors like solvent polarity and the presence of hydrogen bonding partners. For instance, studies using infrared spectroscopy have shown that strong hydrogen bond donors, like water, can influence the vibrational frequency of the amide carbonyl group in Ac-Pro-OMe, suggesting interactions that can affect isomerization. []
Q3: Can modifications to the proline ring in Ac-Pro-OMe impact collagen stability?
A: Yes, research on similar proline derivatives, such as 4-chloroprolines, demonstrates the significant impact of even small structural changes on collagen stability. [] Introducing a chlorine atom at the 4-position of the proline ring in Ac-Pro-OMe, creating Ac-Clp-OMe (where Clp represents 4-chloroproline), leads to notable differences in conformational preferences compared to the parent Ac-Pro-OMe. [] When incorporated into collagen-like peptides, these 4-chloroproline derivatives can either stabilize or destabilize the triple helix depending on the stereochemistry of the chlorine atom, highlighting the importance of stereoelectronic and steric effects. []
Q4: How do researchers employ computational methods to study Ac-Pro-OMe?
A: Density Functional Theory (DFT) calculations are valuable tools to investigate the reactivity and interactions of Ac-Pro-OMe. [] For example, DFT studies have been used to predict the preferred reaction pathways of Ac-Pro-OMe with reactive oxygen species like peroxyl radicals, revealing that hydrogen atom abstraction from the Cα position is a likely mechanism for this reaction. [] These computational insights complement experimental data and provide a deeper understanding of the compound's chemical behavior.
Q5: Beyond collagen, are there other areas where understanding Ac-Pro-OMe is beneficial?
A: The study of Ac-Pro-OMe extends beyond collagen to broader fields like peptide and protein science. [] Its use as a model compound helps in understanding fundamental aspects of proline's influence on peptide structure and dynamics. For instance, investigating the ability of different amide solvents to alter the cis-trans isomerization rate of Ac-Pro-OMe provides valuable insights into the role of hydrogen bonding in protein folding processes. [] This knowledge contributes to a broader understanding of protein folding pathways and the factors governing protein stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)

